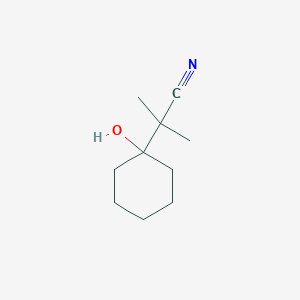

2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of structurally related compounds typically involves complex reactions where precursors are carefully selected to introduce the desired functional groups. For instance, the synthesis of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone and related compounds has been described, showcasing methods that may be adapted for synthesizing our compound of interest. These methods employ NMR, FT-IR, MS, and X-ray crystallography for structural confirmation, alongside computational studies for additional insights (Barakat et al., 2015).

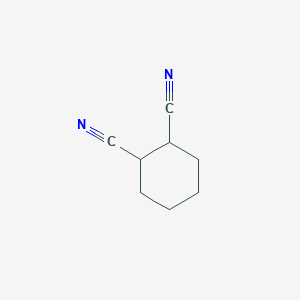

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the chemical behavior of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are employed to elucidate structural details. For example, the structure of cyclohexanone derivatives has been explored through crystallographic studies, revealing insights into the molecular geometry and intramolecular interactions that may similarly apply to 2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile (Odabaşoǧlu et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving cyclohexyl derivatives are diverse, reflecting the reactivity of the cyclohexane ring and its substituents. Studies have detailed various reactions, such as the Knoevenagel condensation of cyclohexanone derivatives, providing a glimpse into the potential reactivity of our compound (Kasturi & Sharma, 1975).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are essential for predicting the behavior of chemical compounds in different environments. For cyclohexanone derivatives, specific physical characteristics have been determined, aiding in the understanding of how similar compounds might behave under various conditions (Barton et al., 2015).

Chemical Properties Analysis

The chemical properties of a compound, including acidity/basicity, reactivity with other chemical entities, and stability, are influenced by its molecular structure. Research on cyclohexanone and related compounds offers insights into their chemical behavior, which could be extrapolated to understand the properties of 2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile (Sohda, Meguro, & Kawamatsu, 1984).

Scientific Research Applications

Catalytic Activation in Organic Synthesis

Research indicates that 2-cyclohexen-1-ol can be activated through aluminium-catalysed transfer hydrogenation. This activation enables the substrates to undergo facile conjugate addition, leading to the indirect addition of nucleophiles to allylic alcohols, a process termed as catalytic electronic activation. Specifically, the transformation of 2-cyclohexen-1-ol into 2-(3-hydroxycyclohexyl)-2-methylmalononitrile through a domino Oppenauer/Michael addition/Meerwein–Ponndorf–Verley process is noteworthy, indicating a possible relation to the compound (Black, Edwards, & Williams, 2005).

Photopolymerization and Bio-Based Initiators

In the realm of photopolymerization, a polymerizable difunctional photoinitiator based on the structure of 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropanone and itaconic acid demonstrates significant potential. The substance, synthesized through esterification, shows strong UV absorption capacity and can initiate polymerization of monomers with double bonds. This indicates its applicability in creating more environmentally friendly materials, particularly in sensitive applications like food and medical packaging, suggesting a potential connection to the chemical structure in focus (Zhou, Zhong, & Wang, 2022).

Radical-Mediated Degradation Studies

In the study of radical-mediated degradation of pharmaceutical compounds, 2,2'-azobis(2-methylpropanenitrile) is often utilized. The decomposition of this compound results in a stable product, N-(1-cyano-1-methylethyl)-2-methylpropanamide, which can be detected by liquid chromatography/mass spectrometry. This serves as a marker to confirm the intended function of the compound and to monitor the kinetic formation of free radical species, revealing insights into the stability and degradation pathways of related compounds (Wells-Knecht & Dunn, 2019).

Mechanism of Action

Target of Action

It’s structurally similar to 1-hydroxycyclohexyl phenyl ketone , which is a photoinitiator used in UV-curable systems . Photoinitiators absorb light and produce reactive species that initiate polymerization .

Mode of Action

Photoinitiators absorb UV light and undergo a photochemical reaction to produce reactive species that can initiate polymerization .

Biochemical Pathways

As a potential photoinitiator, it could be involved in the polymerization process, which is a critical pathway in the formation of polymers .

Result of Action

As a potential photoinitiator, its primary action would be to initiate the polymerization process upon exposure to uv light .

Action Environment

The action of 2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile, like other photoinitiators, is likely influenced by environmental factors such as light intensity, wavelength, and exposure duration . These factors can affect the efficiency of the photoinitiation process and, consequently, the properties of the resulting polymer.

properties

IUPAC Name |

2-(1-hydroxycyclohexyl)-2-methylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-9(2,8-11)10(12)6-4-3-5-7-10/h12H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPFEGFDDNRVFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1(CCCCC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2489506.png)

![2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid](/img/structure/B2489508.png)

![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B2489509.png)

![4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2489513.png)

![(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489516.png)

![1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea](/img/structure/B2489518.png)

![N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide](/img/structure/B2489524.png)